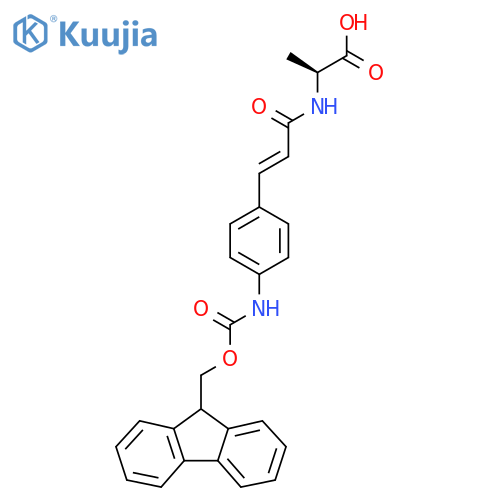

Cas no 2171250-02-3 ((2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid)

(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid

- (2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid

- EN300-1540846

- 2171250-02-3

-

- インチ: 1S/C27H24N2O5/c1-17(26(31)32)28-25(30)15-12-18-10-13-19(14-11-18)29-27(33)34-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-15,17,24H,16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/b15-12+/t17-/m0/s1

- InChIKey: YIADRHDUHAEYPW-VMEIHUARSA-N

- SMILES: O(C(NC1C=CC(/C=C/C(N[C@H](C(=O)O)C)=O)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 精确分子量: 456.16852187g/mol

- 同位素质量: 456.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 34

- 回転可能化学結合数: 8

- 複雑さ: 738

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 4.3

- トポロジー分子極性表面積: 105Ų

(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1540846-2.5g |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 2.5g |

$5178.0 | 2023-06-05 | ||

| Enamine | EN300-1540846-5.0g |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 5g |

$7659.0 | 2023-06-05 | ||

| Enamine | EN300-1540846-10.0g |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 10g |

$11358.0 | 2023-06-05 | ||

| Enamine | EN300-1540846-0.25g |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 0.25g |

$2430.0 | 2023-06-05 | ||

| Enamine | EN300-1540846-5000mg |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 5000mg |

$7659.0 | 2023-09-26 | ||

| Enamine | EN300-1540846-0.1g |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 0.1g |

$2324.0 | 2023-06-05 | ||

| Enamine | EN300-1540846-0.5g |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 0.5g |

$2536.0 | 2023-06-05 | ||

| Enamine | EN300-1540846-2500mg |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 2500mg |

$5178.0 | 2023-09-26 | ||

| Enamine | EN300-1540846-10000mg |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 10000mg |

$11358.0 | 2023-09-26 | ||

| Enamine | EN300-1540846-0.05g |

(2S)-2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}propanoic acid |

2171250-02-3 | 0.05g |

$2219.0 | 2023-06-05 |

(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acidに関する追加情報

Introduction to (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic Acid (CAS No. 2171250-02-3)

(2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2171250-02-3, represents a pinnacle of molecular design, incorporating multiple functional groups that make it a promising candidate for various therapeutic applications. The intricate structure of this molecule, featuring a chiral center and a complex amide linkage, positions it as a subject of intense research interest.

The molecular framework of (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid is characterized by its high degree of complexity, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino phenylpropenamide moiety, and an enantiomerically pure propanoic acid side chain. The presence of these functional components not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its biological activity. The Fmoc group, in particular, is widely recognized for its utility in peptide synthesis and protection strategies, making this compound a valuable tool in the development of peptide-based therapeutics.

In recent years, there has been a surge in research focused on the development of novel chiral compounds for pharmaceutical applications. The enantiomeric purity of (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid aligns well with this trend, as enantiopure compounds often exhibit enhanced selectivity and reduced side effects compared to their racemic counterparts. This has spurred investigations into its potential as an intermediate in the synthesis of advanced drug candidates that target specific biological pathways with high precision.

The pharmacological potential of this compound is further underscored by its structural similarity to known bioactive molecules. The phenylpropenamide moiety, for instance, is a common pharmacophore found in various therapeutic agents that modulate inflammatory responses and cellular signaling. By incorporating this motif into the molecular design of (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid, researchers aim to harness its potential to interact with biological targets in a manner that could lead to novel therapeutic interventions.

Recent advancements in computational chemistry and molecular modeling have enabled more accurate predictions of the biological activity of complex molecules like (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid. These tools have been instrumental in identifying potential binding interactions with key proteins and enzymes involved in disease pathways. Such insights are crucial for optimizing the compound's pharmacokinetic properties and maximizing its therapeutic efficacy. Furthermore, the integration of machine learning algorithms has allowed for the rapid screening of large chemical libraries, facilitating the discovery of new derivatives with improved characteristics.

The synthesis of chiral compounds such as (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid presents unique challenges due to the need for high enantiomeric purity and stereochemical control. However, recent innovations in asymmetric synthesis methodologies have made significant strides in addressing these challenges. Techniques such as chiral auxiliary-assisted reactions and transition metal-catalyzed asymmetric processes have enabled the efficient construction of complex stereocenters with minimal racemization. These advancements have not only streamlined the synthetic route but also enhanced the scalability of producing such high-value compounds.

The role of fluorinated aromatic moieties in medicinal chemistry cannot be overstated. The incorporation of fluorene-based groups into drug candidates often enhances their metabolic stability, bioavailability, and binding affinity. In the case of (2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid, the fluorenylmethoxycarbonyl group serves as both a protecting group during synthesis and a pharmacophoric element that may contribute to its overall activity profile. This dual functionality makes it an attractive scaffold for further derivatization and optimization.

As interest in targeted therapy continues to grow, so does the demand for innovative compounds like (2S)-2-{3-4-({(9H-fluorenynol)methoxycarbonyl})phenoxy]prop}-

The interdisciplinary nature of modern drug discovery necessitates collaboration across various scientific disciplines, including organic chemistry, biochemistry, pharmacology, and computational biology. The development of (2S)-

In conclusion,(

2171250-02-3 ((2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}propanoic acid) Related Products

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)

- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)

- 113003-49-9(α-Chloro-9-anthraldoxime)

- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)

- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)

- 114365-07-0(4-(cyanomethyl)benzamide)

- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)

- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)